Cas no 74683-19-5 (3-(7-Methoxybenzo[d][1,3]dioxol-5-yl)acrylaldehyde)

3-(7-Methoxybenzo[d][1,3]dioxol-5-yl)acrylaldehyde structure
74683-19-5 structure
Product Name:3-(7-Methoxybenzo[d][1,3]dioxol-5-yl)acrylaldehyde
Numero CAS:74683-19-5
MF:C11H10O4
MW:206.1947
CID:836869
PubChem ID:5319472
Update Time:2024-10-27

3-(7-Methoxybenzo[d][1,3]dioxol-5-yl)acrylaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(7-Methoxybenzo[d][1,3]dioxol-5-yl)acrylaldehyde
    • 3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
    • (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)acrylaldehyde
    • 3-METHOXY-4,5-METHYLENEDIOXYCINNAMAL DEHYDE
    • 3-Methoxy-4-5-methylenedioxycinnamaldehyde
    • 1-Propargyl-2-carbamoyl glycerol 3-tert-butyl ether
    • 1-Propargyloxy-3-tert.-butoxy-2-carbamoyloxy-propan
    • 3-Methoxy-4,5-methylenedioxycinnamaldehyde
    • CHEBI:174027
    • (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal
    • AKOS022184815
    • 74683-19-5
    • 54976-67-9
    • (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
    • SCHEMBL7199637
    • (2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal
    • 2-Propenal,3-(7-methoxy-1,3-benzodioxol-5-yl)-, (E)-
    • DTXSID001228770
    • FS-9008
    • 2-Propenal, 3-(7-methoxy-1,3-benzodioxol-5-yl)-
    • [ "" ]
    • Inchi: InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3/b3-2+
    • Chiave InChI: IQMBSQBMNIILBR-NSCUHMNNSA-N
    • Sorrisi: COc1cc(cc2c1OCO2)/C=C/C=O

Proprietà calcolate

  • Massa esatta: 206.05800
  • Massa monoisotopica: 206.05790880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 251
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 44.8Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 359.4±37.0 °C at 760 mmHg
  • Punto di infiammabilità: 161.8±26.5 °C
  • PSA: 44.76000
  • LogP: 1.63600
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

3-(7-Methoxybenzo[d][1,3]dioxol-5-yl)acrylaldehyde Informazioni sulla sicurezza

3-(7-Methoxybenzo[d][1,3]dioxol-5-yl)acrylaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN2956-5 mg
3-Methoxy-4,5-methylenedioxycinnamaldehyde
74683-19-5 98%
5mg
¥ 5,320 2023-07-11
TargetMol Chemicals
TN2956-1 mL * 10 mM (in DMSO)
3-Methoxy-4,5-methylenedioxycinnamaldehyde
74683-19-5 98%
1 mL * 10 mM (in DMSO)
¥ 5,420 2023-07-11
TargetMol Chemicals
TN2956-5mg
3-Methoxy-4,5-methylenedioxycinnamaldehyde
74683-19-5
5mg
¥ 5320 2024-07-20
TargetMol Chemicals
TN2956-1 ml * 10 mm
3-Methoxy-4,5-methylenedioxycinnamaldehyde
74683-19-5
1 ml * 10 mm
¥ 5420 2024-07-20
TargetMol Chemicals
TN2956-5mg
3-Methoxy-4,5-methylenedioxycinnamaldehyde
74683-19-5
5mg
¥ 5320 2024-07-24
TargetMol Chemicals
TN2956-1 ml * 10 mm
3-Methoxy-4,5-methylenedioxycinnamaldehyde
74683-19-5
1 ml * 10 mm
¥ 5420 2024-07-24
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd